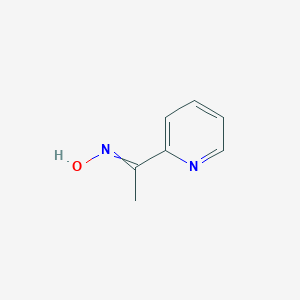

1-(Pyridin-2-yl)ethanone oxime

Description

Structural Context within Oxime Chemistry and Pyridine (B92270) Derivatives

1-(Pyridin-2-yl)ethanone oxime, with the chemical formula C₇H₈N₂O, is an oxime derivative of 2-acetylpyridine (B122185). Its structure is characterized by a pyridine ring linked to an ethanone (B97240) oxime group (=N-OH). This configuration positions it within two important classes of organic compounds: pyridine derivatives and oximes. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the oxime functional group confer specific reactivity to the molecule.

The molecule's true utility in research stems from its ability to act as a bidentate ligand. It can coordinate with metal ions through two sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. nih.gov This dual coordination capability allows it to form stable five-membered chelate rings with a variety of metal ions. scienceopen.com The compound can exist as E and Z stereoisomers about the C=N double bond, though the E-isomer is often predominant due to factors like intramolecular hydrogen bonding.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | (NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine nih.gov |

| Molecular Formula | C₇H₈N₂O |

| Molar Mass | 136.15 g/mol |

| CAS Number | 1758-54-9 |

Historical Development and Early Research Directions

The study of oximes in coordination chemistry has a long history, famously dating back to 1905 with the use of dimethylglyoxime (B607122) for the gravimetric determination of nickel. mdpi.commdpi.com Pyridine-containing oximes, or pyridyl oximes, began to attract significant interest in the mid-20th century. Early research into pyridinium (B92312) oximes, such as pralidoxime (B1201516) (2-PAM), was notably driven by their application as reactivators for cholinesterase inhibited by organophosphate nerve agents. nih.gov

While much of the initial focus was on their biological activity, the coordination chemistry of neutral 2-pyridyl oximes also became a popular area of research. nih.goviucr.org Scientists recognized their potential as versatile ligands for a host of research objectives, paving the way for their use in creating complex metal-organic frameworks, studying magnetic interactions, and developing catalysts. mdpi.comiucr.org The inherent stability and diverse coordination modes of these ligands have made them a mainstay in inorganic chemical research for decades. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1-pyridin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZORVGMRQRIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-54-9 | |

| Record name | Ethanone, 1-(2-pyridinyl)-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Characterization

Common Synthetic Routes (e.g., from 2-acetylpyridine)

The most common and straightforward synthesis of this compound involves the condensation reaction of 2-acetylpyridine (B122185) with hydroxylamine (B1172632). ufms.br In a typical procedure, 2-acetylpyridine is reacted with an equimolar amount of hydroxylamine hydrochloride. ufms.br The reaction is often carried out in an aqueous solution or an alcohol, and a base such as sodium hydroxide (B78521) or sodium acetate (B1210297) is added to neutralize the hydrochloride and facilitate the formation of the oxime. mdpi.comufms.br For instance, one method involves warming a mixture of 2-acetylpyridine and hydroxylamine hydrochloride in water, followed by the portion-wise addition of sodium hydroxide to yield the desired product. ufms.br

Spectroscopic Profile (NMR, IR, etc.)

Spectroscopic methods are essential for confirming the structure of this compound.

Infrared (IR) Spectroscopy: IR spectra provide clear evidence of the key functional groups. Characteristic absorption bands include a C=N stretch of the oxime group, typically observed around 1600 cm⁻¹, and the N-O stretch near 930 cm⁻¹. Other observed bands for related complexes include a broad O-H stretch around 3400 cm⁻¹. scienceopen.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons in the molecule. The protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region, from δ 7.5 to 8.5 ppm. The oxime proton (OH) characteristically appears as a broad singlet at a downfield chemical shift, often around δ 10.5 ppm. The methyl protons appear as a singlet further upfield.

Table 2: Spectroscopic Data for this compound and its Derivatives

| Technique | Functional Group / Proton | Typical Chemical Shift / Wavenumber | Reference |

| IR | C=N Stretch (Oxime) | ~1600 cm⁻¹ | |

| IR | N-O Stretch | ~930 cm⁻¹ | |

| IR | O-H Stretch | ~3200-3450 cm⁻¹ | mdpi.comub.edu |

| ¹H NMR | Pyridyl Protons | δ 7.5-8.5 ppm | |

| ¹H NMR | Oxime Proton (OH) | δ ~10.5 ppm |

Crystallographic Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of this compound and its metal complexes. While detailed crystallographic data for the free ligand is available through crystallographic databases (CCDC Number: 171509), analysis has more frequently been performed on its coordination compounds. nih.gov

In its metal complexes, the ligand's geometry is well-defined. For example, in a nickel(II) complex, [Ni(HCOO)₂(C₇H₈N₂O)₂], the ligand coordinates to the nickel center, contributing to a distorted octahedral geometry. iucr.org Similarly, in a copper(II) complex, [Cu(C₇H₇N₂O)Cl(C₇H₈N₂O)]·3H₂O, the two ligand molecules coordinate to the copper ion to form two five-membered CuC₂N₂ rings, resulting in a distorted square-pyramidal geometry. scienceopen.com These studies confirm the bidentate nature of the ligand and reveal key structural parameters such as bond lengths and angles within the coordinated system. scienceopen.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups and vibrational modes within a molecule.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy confirms the presence of key functional groups in 1-(Pyridin-2-yl)ethanone oxime. A prominent broad absorption band is typically observed in the region of 2700-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. ub.edumdpi.com The carbon-nitrogen double bond (C=N) of the oxime group displays a stretching vibration in the range of 1588-1600 cm⁻¹. ub.edumdpi.comrsc.org Additionally, the presence of the pyridine (B92270) ring is confirmed by C=N stretching vibrations at approximately 1600 cm⁻¹ and aromatic C=C stretching vibrations between 1417 and 1516 cm⁻¹. tandfonline.com The N-O stretch of the oxime is typically found around 930 cm⁻¹. tandfonline.com

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2700-3300 | ν(O-H) of oxime | ub.edumdpi.com |

| 1588-1600 | ν(C=N) of oxime | ub.edumdpi.comrsc.org |

| ~1600 | ν(C=N) of pyridine | |

| 1417-1516 | ν(C=C) of pyridine | tandfonline.com |

| ~930 | ν(N-O) of oxime | tandfonline.com |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. Studies on related pyridine oxime compounds have shown that the symmetric and asymmetric stretching vibrations of the pyridine ring are prominent in the Raman spectra. For instance, in a study of 4-pyridine amide oxime, the C=C stretching mode of the pyridine ring was observed at 1605 cm⁻¹. Changes in the N-O stretching band upon coordination or reaction can be effectively monitored using Raman spectroscopy. While specific Raman data for this compound is not extensively detailed in the provided results, the technique is valuable for studying the vibrational modes of the pyridine and oxime functionalities, particularly in different chemical environments or upon complexation with metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The proton of the oxime hydroxyl group (-NOH) typically appears as a broad singlet in the downfield region, around δ 10.5-11.5 ppm, due to its acidic nature and potential for hydrogen bonding. ub.edumdpi.com The protons of the pyridine ring resonate in the aromatic region, generally between δ 7.5 and 8.5 ppm. The methyl protons (CH₃) adjacent to the oxime group appear as a sharp singlet in the upfield region, typically around δ 2.3-2.4 ppm. ub.edumdpi.com The specific chemical shifts and coupling patterns of the pyridine protons can provide further information about the substitution pattern and electronic environment of the ring.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -NOH | 10.5 - 11.5 | broad singlet | ub.edumdpi.com |

| Pyridine-H | 7.5 - 8.5 | multiplet | |

| -CH₃ | 2.3 - 2.4 | singlet | ub.edumdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound offers complementary structural information. The carbon atom of the imine group (C=N) is characteristically found in the downfield region, around δ 153-157 ppm. ub.eduufms.br The carbons of the pyridine ring show resonances in the aromatic region, typically between δ 119 and 154 ppm. ufms.br The methyl carbon gives a signal in the upfield region, generally around δ 10-15 ppm. ub.eduufms.br

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=N (imine) | 153 - 157 | ub.eduufms.br |

| Pyridine Carbons | 119 - 154 | ufms.br |

| -CH₃ | 10 - 15 | ub.eduufms.br |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for studying its fragmentation behavior, which aids in structural elucidation. The compound has a molecular formula of C₇H₈N₂O, corresponding to a monoisotopic mass of 136.06366 Da and a molecular weight of approximately 136.15 g/mol . nih.govuni.lucymitquimica.com High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is employed to confirm the exact mass of the molecular ion, typically observed as the protonated species [M+H]⁺.

The fragmentation pattern provides valuable structural information. For instance, the tosylate derivative of this compound shows a characteristic loss of the tosylate group in its mass spectrum. vulcanchem.com Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can be useful for ion mobility-mass spectrometry studies. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 137.07094 | 125.7 |

| [M+Na]⁺ | 159.05288 | 133.3 |

| [M-H]⁻ | 135.05638 | 128.2 |

| [M+NH₄]⁺ | 154.09748 | 145.8 |

| [M+K]⁺ | 175.02682 | 132.1 |

| [M+H-H₂O]⁺ | 119.06092 | 119.2 |

| [M+HCOO]⁻ | 181.06186 | 150.2 |

| [M+CH₃COO]⁻ | 195.07751 | 174.0 |

| Data sourced from PubChemLite. uni.lu |

X-ray Crystallography: High-Resolution Structural Elucidation

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of this compound and its derivatives, revealing key details about its molecular conformation, tautomeric form, and non-covalent interactions.

X-ray diffraction studies have unequivocally shown that this compound predominantly exists as the E-isomer in the solid state. This preference is a consequence of the formation of an intramolecular hydrogen bond between the oxime hydroxyl group and the nitrogen atom of the pyridine ring. The molecule generally adopts a nearly planar, chain-extended conformation. researchgate.net In derivatives such as (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime, the oxime group is in a trans conformation, and the molecule maintains a nearly planar structure. researchgate.netiucr.org The planarity of the ArC=N–O unit is a common feature observed in the crystal structures of related oxime derivatives. acs.org The compound exhibits keto-oxime tautomerism, with the oxime form being the dominant tautomer in the solid state. The resistance of the compound to E→Z isomerization under certain acidic conditions is attributed to this stabilizing intramolecular hydrogen bond.

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydroxyl proton of the oxime group and the nitrogen atom of the pyridine ring, forming a five-membered ring. researchgate.net This hydrogen bond is a key factor in stabilizing the E-isomer. In metal complexes of this compound, intramolecular hydrogen bonds are also observed. For example, in a copper(II) complex, a strong intramolecular O—H···O hydrogen bond is formed between a protonated and a deprotonated oxime ligand. iucr.orgnih.govscienceopen.com Similarly, in a nickel(II) complex, the molecular conformation is stabilized by intramolecular O—H···O hydrogen bonds. iucr.orgnih.gov In the O-acryloyl derivative, an intramolecular C—H···N hydrogen bond contributes to the stability of its planar conformation. researchgate.net

In the solid state, the crystal packing of this compound and its derivatives is governed by a variety of intermolecular interactions. Hydrogen bonds are the primary driving force for the self-assembly of these molecules. nih.govub.edu In some related structures, intermolecular oxime···oxime hydrogen bonds lead to the formation of dimers or zig-zag layers. ub.edumdpi.com For pyridyl-containing oximes, intermolecular O-H···N(pyridyl) hydrogen bonds are a significant interaction that directs the crystal packing. nih.govub.edumdpi.com Weaker interactions, such as C-H···π and π-π stacking interactions, also play a role in modulating the crystal packing. acs.orgnih.govub.edumdpi.com In the case of (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime, screw-related molecules are linked into chains by C—H···O hydrogen bonds. researchgate.net

Disorder in the crystal structures of complexes containing this compound or its derivatives has been reported. A notable example is observed in a copper(II) perchlorate (B79767) complex, where the perchlorate oxygen atoms are disordered over two positions with different occupancies. iucr.orgnih.gov This type of disorder is not uncommon in crystal structures containing counterions with high symmetry.

Advanced Chromatographic Methods for Purity and Isomeric Assessment

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for separating its isomers. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water is effective for separating the oxime from unreacted starting material, such as 2-acetylpyridine (B122185). This method, coupled with UV detection, allows for quantification. The purity of the desired E-isomer can be confirmed to be greater than 99% after recrystallization, as analyzed by HPLC. nih.gov For more complex separations, such as those involving related compounds, specialized columns like Newcrom R1 can be used under reverse-phase conditions. Column chromatography on silica (B1680970) gel is also employed for the purification of derivatives of this compound. iucr.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and related compounds. Its versatility allows for both the quantification of the compound in various matrices and the qualitative assessment of purity and isomeric composition.

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyridinyl-containing compounds. In a typical application, a C18 column is utilized, which provides a non-polar stationary phase suitable for the retention and separation of moderately polar compounds like this compound. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. The precise ratio of the organic to aqueous phase can be adjusted to optimize the separation, with a higher proportion of the organic solvent generally leading to shorter retention times. For instance, a mobile phase of methanol and water in a 5:95 ratio has been used for the quantification of a related compound, with detection carried out at 245 nm. researchgate.net The enantiomeric excess of derivatives of similar pyridinyl compounds has been determined using chiral HPLC analysis, highlighting the technique's capability in stereoisomer separation. nih.govlookchem.com

UV detection is frequently paired with HPLC for the analysis of this compound due to the presence of the pyridine ring, which imparts a strong UV chromophore. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at or near the compound's maximum absorbance.

The quantitative analysis of this compound using HPLC involves the creation of a calibration curve from a series of standards of known concentrations. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. This approach is crucial for applications such as reaction monitoring, quality control of synthetic batches, and stability studies.

Qualitatively, HPLC is invaluable for assessing the purity of this compound. The presence of impurities, such as unreacted starting materials or byproducts from the synthesis, can be readily identified as separate peaks in the chromatogram. Furthermore, HPLC can be used to separate and identify the E and Z isomers of the oxime, which may exhibit different retention times under appropriate chromatographic conditions.

Interactive Data Table: HPLC Analysis Parameters for Pyridinyl Compounds

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |

| 1-(Pyridin-3-yl)ethylamine | Primesep 100 | Water, Acetonitrile, H₂SO₄ | - | 260 | Retention and Analysis |

| Acetyl derivative of (S)-1-pyridin-3-yl-ethylamine | Chiral Stationary Phase | - | - | - | Enantiomeric Excess Determination |

| 1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivative | C18 | Methanol:Water (5:95) | 1 | 245 | Quantification in Urine and Serum |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (Inferential, based on general practice)

While this compound itself may have limited volatility for direct GC-MS analysis, the technique is exceptionally useful for the analysis of its more volatile derivatives. Derivatization is a common strategy employed to enhance the volatility and thermal stability of polar compounds containing functional groups like oximes, making them amenable to GC-MS analysis.

A prevalent derivatization technique for oximes is silylation, where the acidic proton of the oxime hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the molecule. The resulting TMS ether of this compound can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample mixture based on their boiling points and interactions with the capillary column's stationary phase. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for this type of analysis. nih.gov

Following separation by GC, the eluted derivative enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions produce a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information, allowing for the confirmation of the compound's identity. For oximes, characteristic fragmentation pathways can be observed, aiding in their identification. researchgate.net

GC-MS analysis of derivatized this compound is a powerful tool for several reasons:

High Sensitivity: GC-MS can detect and quantify very low levels of the derivatized compound.

High Specificity: The combination of chromatographic retention time and the mass spectrum provides a high degree of confidence in the identification of the analyte.

Structural Elucidation: The fragmentation pattern obtained from the mass spectrum can help to confirm the structure of the derivatized oxime and identify unknown byproducts or metabolites.

The conversion of carbonyl compounds to their oxime derivatives, followed by GC-MS analysis, is a well-established method that can improve chromatographic separation and detection. dtic.mil This is particularly advantageous for complex mixtures where the parent carbonyl compound might co-elute with other components. The formation of oxime-TMS derivatives has been shown to be an effective strategy in the analysis of various compounds, including opiates, by reducing the formation of multiple derivatives and shifting retention times to avoid interferences. nih.govastm.orgastm.org This general principle can be applied to the analysis of this compound, where derivatization to its TMS ether would likely yield a single, stable derivative with good chromatographic properties.

Interactive Data Table: Inferred GC-MS Parameters for Derivatized this compound

| Derivative | Column Type | Carrier Gas | Ionization Mode | Application |

| Trimethylsilyl (TMS) ether | 5% Phenyl Polysiloxane | Helium | Electron Ionization (EI) | Identification and Quantification |

| Pentafluorobenzyl (PFBHA) oxime | - | - | - | Enhanced Volatility and Separation |

Chemical Reactivity and Mechanistic Transformations

Redox Chemistry of the Oxime Functionality

The oxime group (=N-OH) in 1-(Pyridin-2-yl)ethanone oxime is susceptible to both oxidation and reduction, leading to the formation of valuable chemical intermediates.

Oxidation Pathways to Nitrile Oxides

The oxidation of the oxime functionality in this compound can generate nitrile oxides. smolecule.com These highly reactive intermediates are valuable in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocycles like isoxazoles and isoxazolines. arkat-usa.org Common oxidizing agents employed for this transformation include hydrogen peroxide, peracids, and hypervalent iodine reagents such as iodobenzene (B50100) diacetate (DIB). smolecule.comarkat-usa.orgorganic-chemistry.org The reaction proceeds by converting the aldoxime into a nitrile oxide, which can then be trapped in situ by a dipolarophile, such as an alkene or alkyne. arkat-usa.orgorganic-chemistry.org

The general mechanism for the oxidation of an oxime to a nitrile oxide is depicted below:

Step 1: Activation of the Oxime: The oxidizing agent activates the hydroxyl group of the oxime, making it a better leaving group.

Step 2: Elimination: A base abstracts the proton from the oxime carbon, leading to the elimination of the activated hydroxyl group and the formation of the nitrile oxide.

Reductive Conversions to Amine Analogues

The oxime group of this compound can be reduced to the corresponding primary amine, 1-(pyridin-2-yl)ethanamine. smolecule.com This transformation is significant as it provides a route to chiral amines, which are important building blocks in pharmaceutical and materials science. researchgate.netuc.pt

Common reducing agents for this conversion include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. smolecule.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, especially when chiral catalysts are employed. For instance, the asymmetric reduction of related O-benzyl oximes using a spiroborate ester catalyst has been shown to produce chiral amines with high enantiomeric excess. nih.govnih.gov

The reduction of the O-benzyl ether of this compound has been achieved with high enantioselectivity using a borane-THF complex in the presence of a chiral spiroborate ester catalyst. nih.gov This highlights the potential for producing enantiomerically pure 1-(pyridin-2-yl)ethanamine and its derivatives.

Nucleophilic and Electrophilic Substitution Reactions at the Oxime Group

The oxime group in this compound can participate in both nucleophilic and electrophilic substitution reactions. The nitrogen and oxygen atoms of the oxime are potential sites for electrophilic attack, while the carbon atom is susceptible to nucleophilic addition. mdpi.comresearchgate.net

The pyridine (B92270) ring, being an electron-withdrawing group, influences the reactivity of the oxime. It can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. youtube.com Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. youtube.com

An example of a substitution reaction at the oxime group is the synthesis of (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. This compound is formed by the reaction of this compound with 3-bromopropanoyl chloride in the presence of triethylamine (B128534). nih.gov In this reaction, the oxime oxygen acts as a nucleophile, attacking the acyl chloride.

Rearrangement Reactions and Isomerization Processes (e.g., N-O bond cleavage)

This compound can undergo rearrangement reactions, most notably the Beckmann rearrangement. researchgate.netmasterorganicchemistry.comwikipedia.org This acid-catalyzed reaction converts an oxime into an N-substituted amide. masterorganicchemistry.comwikipedia.orgcareerendeavour.combyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion, which is then hydrolyzed to the amide. wikipedia.org

The stereochemistry of the oxime is crucial, as the migrating group is always the one anti to the hydroxyl group. wikipedia.orgcareerendeavour.com Isomerization between the (E) and (Z) isomers of the oxime can therefore lead to a mixture of products. careerendeavour.com

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation, which can occur if one of the substituents can form a stable carbocation. wikipedia.orgcareerendeavour.com

Metal-Assisted and Metal-Mediated Chemical Transformations

The nitrogen atoms of both the pyridine ring and the oxime group in this compound make it an excellent bidentate ligand for coordinating with various metal ions. This coordination can alter the reactivity of the ligand and promote unique chemical transformations.

Investigation of Copper(II)-Promoted Ligand Transformations

Research has shown that copper(II) can promote significant transformations of oxime ligands. In the case of a related compound, (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime (α-pyroxH₂), reaction with copper(II) chloride in methanol (B129727) resulted in a dodecanuclear copper(II) cluster. mdpi.comresearchgate.netclarku.eduresearchgate.netgrafiati.com This process involved the copper(II)-assisted transformation of the original ligand into two new species: the dianion of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol and the dianion of (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime. mdpi.comresearchgate.netclarku.eduresearchgate.netgrafiati.com

When the solvent was changed to acetonitrile (B52724), a different copper(II)-assisted transformation occurred, yielding a 2D coordination polymer containing the pyridine-2-carboxylato ligand. mdpi.comclarku.eduresearchgate.netgrafiati.com These studies demonstrate that the presence of copper(II) can induce profound changes in the structure of pyridyl oxime ligands, leading to the formation of complex coordination compounds.

Furthermore, the methylene (B1212753) group of 1,2-di(pyridin-2-yl)-ethanone oxime (dpeo) undergoes slow, copper-dependent oxidation by atmospheric oxygen when a copper(II) complex of the ligand is dissolved in ethanol (B145695) or acetonitrile. researchgate.net This suggests that coordination to copper(II) can activate otherwise unreactive C-H bonds. researchgate.net

Cross-Coupling Reactions of Coordinated Nitrile Oxide Ligands

The transformation of oximes, such as this compound, into reactive nitrile oxide intermediates is a key step for subsequent functionalization. bohrium.com Research has demonstrated that pyridyl-containing chloroximes can undergo transformation into their corresponding nitrile oxides, which, when coordinated to a metal center, can participate in unique cross-coupling reactions. bohrium.commdpi.com

A notable example involves the reaction of pyridine-2-chloroxime with zinc(II) nitrate (B79036) in the presence of a base, which leads to the in-situ generation of a 2-pyridyl nitrile oxide species. bohrium.commdpi.com This intermediate, when coordinated to the zinc(II) center, undergoes an unprecedented, uncatalyzed cross-coupling reaction between two of the nitrile oxide ligands. bohrium.comdoaj.orgmdpi.com The zinc ion is believed to act as a template, bringing two nitrile oxide molecules into close proximity, thereby facilitating the formation of a C-C bond to produce a di(2-pyridyl)furoxan ligand. bohrium.commdpi.com This furoxan then acts as a bidentate ligand to the zinc, forming a stable tetrahedral complex. bohrium.com

Oxime to Chlorooxime: The starting oxime is first converted to a more reactive chloroxime derivative (e.g., pyridine-2-chloroxime).

Nitrile Oxide Generation: In the presence of a base like triethylamine (Et₃N), the chloroxime eliminates HCl to form the transient 2-pyridyl nitrile oxide. mdpi.com

Coordination and Coupling: The nitrile oxide coordinates to the Zn(II) metal center through its pyridyl nitrogen atom. This coordination orients two nitrile oxide ligands, promoting a cross-coupling reaction to form the furoxan ring system. bohrium.commdpi.com

This reaction is significant as it represents a novel type of cross-coupling that occurs without a traditional transition metal catalyst (like palladium or copper), being promoted instead by the coordination environment of the zinc center. mdpi.com

Table 1: Key Components in the Zn(II)-Mediated Cross-Coupling of 2-Pyridyl Nitrile Oxide

| Component | Role in Reaction | Resulting Species/Product |

| Pyridine-2-chloroxime | Nitrile Oxide Precursor | 2-Pyridyl Nitrile Oxide |

| Zinc(II) Nitrate | Metal Center / Template | [ZnCl₂(pao)₂] (intermediate) |

| Triethylamine (Et₃N) | Base | Facilitates HCl elimination |

| Final Product | Complex | [ZnCl₂(di(2-pyridyl)furoxan)] |

Oxygenation Reactions of Activated Methylene Groups within Related Oximes

The oxygenation of activated methylene (α-CH₂) groups in compounds related to this compound is a significant transformation that typically converts the methylene group into a carbonyl group. An "activated" methylene group is one that is adjacent to an electron-withdrawing group, such as the C=N-OH of an oxime, which makes the α-protons more acidic and the C-H bond more susceptible to reaction. acs.orggoogle.com

Metal-mediated reactions are often employed to achieve this transformation. For instance, heating an oxime that contains an α-CH₂ group with a nickel(II) salt in the air can lead to the oxidation of the methylene group. researchgate.net A proposed mechanism suggests that the nickel(II) center acts as a C-H bond activator, promoting the oxidation of the α-CH₂ moiety to an α-carbonyl oxime. acs.orgresearchgate.net This intermediate can then undergo further reactions.

Another pathway for the functionalization of activated methylene groups is nitrosation, which involves reacting the compound with a nitrosating agent. google.com This can produce a nitroso intermediate that spontaneously rearranges to a dioxime. google.comresearchgate.net This type of reaction has been observed when heating oximes with an α-CH₂ group in the presence of NiCl₂·6H₂O, leading to the formation of nickel(II) dioxime/ato complexes. researchgate.net

Copper catalysts have also been shown to play a dual role in reactions involving oxime esters and active methylene compounds. The copper catalyst can act as both a reductant for the oxime ester and an activator or oxidant for the active methylene compound, enabling the formation of complex heterocyclic structures like pyrroles and furans. nih.gov

The general principle of these reactions involves the activation of the C-H bond of the methylene group adjacent to the oxime function, followed by oxidation or functionalization.

Table 2: Examples of Metal-Mediated Reactions of Oximes with Activated Methylene Groups

| Oxime Type | Metal/Reagent | Reaction Type | Product Type |

| Oxime with α-CH₂ group | NiCl₂·6H₂O, Heat | Nitrosation/Oxidation | Nickel(II) dioxime complex |

| O-acetyl oxime | Copper Catalyst | Redox-Neutral Coupling | Polysubstituted pyrroles/furans |

| Oxime with α-CH₂ group | Copper(II) | C-H Oxidation | α-Carbonyl oxime |

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Behavior

The unique structural arrangement of 1-(Pyridin-2-yl)ethanone oxime, featuring a pyridine (B92270) ring and an oxime group, dictates its function as an effective chelating agent in coordination chemistry.

Bidentate Chelation: Role of Pyridyl Nitrogen and Oxime Oxygen Donors

This compound, and its deprotonated form, primarily function as a bidentate ligand. Chelation involves the donation of electron pairs from two key atoms: the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. researchgate.net This dual coordination capacity allows the ligand to form stable complexes with a variety of transition metal ions. The oxime group can coordinate in either its neutral (oxime) or deprotonated (oximato) form, offering versatility in complex formation. In many documented complexes, coordination occurs through the pyridyl nitrogen and the oxime nitrogen, creating a stable N,N'-chelate.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting mononuclear complexes exhibit distinct geometries and stoichiometries depending on the metal ion, its oxidation state, and the presence of other coordinating species.

Mononuclear Metal Complexes: Geometry and Stoichiometry

Copper(II) ions readily form mononuclear complexes with this compound, frequently exhibiting a distorted square-pyramidal geometry. iucr.orgnih.govnih.govscienceopen.com In a typical structure, the copper(II) center is coordinated by the nitrogen atoms from both a neutral this compound ligand and its deprotonated (oximato) counterpart. nih.govscienceopen.com The coordination sphere is completed by an additional ligand, such as a water molecule or a chloride anion, occupying the apical position of the pyramid. nih.govnih.gov The two organic ligands are often linked by a strong intramolecular O-H···O hydrogen bond between the protonated oxime group and the deprotonated oximato oxygen. nih.govscienceopen.com The degree of distortion from an ideal square-pyramidal geometry is quantified by the Addison distortion parameter (τ), with reported values indicating significant deviation. nih.govscienceopen.com

Table 1: Structural Data for Selected Copper(II) Complexes

| Compound | Coordination Geometry | Distortion Parameter (τ) | Key Bond Angles (°) | Reference |

| [Cu(C₇H₇N₂O)Cl(C₇H₈N₂O)]·3H₂O | Distorted Square-Pyramidal | 0.192 | N1-Cu1-N2: 78.86, N1-Cu1-N4: 168.50 | nih.govscienceopen.com |

| [Cu(C₇H₇N₂O)(C₇H₈N₂O)(H₂O)]ClO₄·H₂O | Distorted Square-Pyramidal | 0.005 | Not specified | iucr.orgnih.gov |

Nickel(II) complexes with this compound typically adopt a six-coordinate, distorted octahedral geometry. nih.goviucr.orgresearchgate.net In a representative example, [Ni(HCOO)₂(C₇H₈N₂O)₂], the central nickel atom is coordinated by four nitrogen atoms from two separate bidentate this compound ligands and two oxygen atoms from two formate (B1220265) ions. nih.goviucr.org The four nitrogen atoms (two pyridyl and two oxime) generally define the equatorial plane, while the formate oxygen atoms occupy the axial positions. nih.gov The resulting structure is a cis-cis-trans isomer with respect to the arrangement of the coordinated formate groups, pyridyl nitrogens, and oxime nitrogens. nih.gov The molecular conformation is further stabilized by intramolecular hydrogen bonds. nih.goviucr.org

Table 2: Structural Data for a Nickel(II) Complex

| Compound | Coordination Geometry | Ni-N Bond Distances (Å) | Ni-O Bond Distances (Å) | Reference |

| [Ni(HCOO)₂(C₇H₈N₂O)₂] | Distorted Octahedral | 2.075 – 2.107 | 2.049 – 2.070 | nih.goviucr.org |

Polynuclear and Supramolecular Metal Architectures

The ability of this compound to act as a bridging ligand is fundamental to the construction of polynuclear clusters and extended coordination polymers. The oxime group, particularly in its deprotonated form, can bridge two or more metal centers, facilitating the self-assembly of complex, high-nuclearity structures.

Pyridyl oxime ligands are well-known for their ability to facilitate the self-assembly of high-nuclearity metal clusters. While specific dodecanuclear ([M₁₂]) clusters involving precisely this compound are not extensively documented in the provided search results, the general class of ligands is known to form large cage-like structures with transition metals, particularly manganese and other 3d metals. The formation of these clusters is driven by the thermodynamic preference for stable, highly symmetric architectures where the oxime groups act as bridges between metal ions.

The use of this compound (also known as 2-methyl pyridyl ketoxime, Hmpko) in conjunction with other organic linkers, such as polycarboxylates, has proven to be a successful strategy for synthesizing coordination polymers. semanticscholar.org For instance, the reaction of a copper(II) salt with Hmpko and 1,3,5-benzenetricarboxylic acid (H₃btc) yields the coordination polymer [Cu(Hbtc)(Hmpko)]n. semanticscholar.org In this structure, the components link together to form one-dimensional chains, which then assemble into a three-dimensional network via strong intermolecular interactions. semanticscholar.org These materials are of interest for their potential applications in areas like catalysis and selective gas adsorption. semanticscholar.org

Intermolecular and Intramolecular Interactions within Metal-Organic Frameworks

In the structures formed by ligands like this compound, the oxime's hydroxyl group is a potent hydrogen bond donor, while the pyridyl ring and oxime nitrogen can act as acceptors. These hydrogen bonds can link adjacent polymer chains or connect the framework to guest molecules within its pores. semanticscholar.org Furthermore, the aromatic pyridine rings can engage in π–π stacking, an interaction that helps to organize the polymer chains into layered or more complex three-dimensional structures. semanticscholar.org Understanding and controlling these subtle interactions is key to the rational design of functional MOFs with desired pore sizes, shapes, and chemical environments for applications in sensing or guest molecule adsorption. semanticscholar.orgnih.gov

Comprehensive Analysis of Hydrogen Bonding Networks

In many complexes, a strong intramolecular hydrogen bond is observed between the hydroxyl group of a neutral, coordinated oxime ligand and the deprotonated oxygen atom of an adjacent anionic oximate ligand within the same metal complex. nih.govnih.goviucr.orgscienceopen.com For instance, in a copper(II) complex, this O—H⋯O bond distance was measured at 2.452 Å, indicating a very strong interaction that helps stabilize the molecular conformation. nih.govscienceopen.com

Intermolecular hydrogen bonds extend these interactions into one, two, or three dimensions, creating elaborate networks. Water molecules and counter-ions, when present in the crystal lattice, are frequently involved in these networks. Common interactions include O—H⋯O and O—H⋯Cl hydrogen bonds, which link the primary complex units. nih.goviucr.org In a manganese(III) complex, for example, intermolecular O—H···Cl and C—H···Cl hydrogen bonds connect the molecules into a three-dimensional network. researchgate.net Similarly, in a hydrated copper(II) perchlorate (B79767) complex, O—H⋯O interactions involving coordinated and lattice water molecules, as well as perchlorate anions, link the complex molecules into chains. nih.goviucr.org

The following table summarizes representative hydrogen bond interactions found in metal complexes of this compound.

| Complex | Bond Type | Interaction Type | Resulting Structure | Reference |

| [Cu(C7H7N2O)Cl(C7H8N2O)]·3H2O | O—H⋯O | Intramolecular | Stabilized molecular conformation | nih.govscienceopen.com |

| [Cu(C7H7N2O)Cl(C7H8N2O)]·3H2O | O—H⋯O, O—H⋯Cl | Intermolecular | Crystal structure stabilization | nih.govscienceopen.comiucr.org |

| [Cu(C7H7N2O)(C7H8N2O)(H2O)]ClO4·H2O | O—H⋯O | Intramolecular | Linkage of the two organic ligands | nih.goviucr.org |

| [Cu(C7H7N2O)(C7H8N2O)(H2O)]ClO4·H2O | O—H⋯O | Intermolecular | Formation of chains along the a-axis | nih.goviucr.org |

| [MnCl2(C7H7N2O)(C7H8N2O)] | O—H···Cl | Intramolecular | Stabilized molecular conformation | researchgate.net |

| [MnCl2(C7H7N2O)(C7H8N2O)] | C—H···Cl, C—H···O | Intermolecular | Three-dimensional network | researchgate.net |

Characterization of π-Stacking and Aromatic Interactions

Aromatic interactions, particularly π–π stacking, are significant in the crystal engineering of complexes containing aromatic ligands like this compound. These interactions occur between the electron-rich π systems of the pyridine rings of adjacent ligands. While explicit mentions of π-stacking for this compound complexes are not extensively detailed in all studies, the planarity of the pyridyl groups makes such interactions geometrically favorable and they are a known feature in the assembly of related metal-oxime complexes. acs.org These stacking interactions, along with hydrogen bonds, contribute to the formation of multidimensional supramolecular networks. acs.org In related pyridyl oxime systems, C–H/π interactions, where a hydrogen atom interacts with the centroid of a pyridine ring, have also been observed, further guiding the self-assembly of the crystal structure. mdpi.com

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes with this compound are a major focus of research, driven by the ligand's ability to mediate magnetic exchange interactions between metal centers. The oximato bridge is particularly effective at transmitting magnetic information, leading to a range of phenomena from weak ferromagnetic to strong antiferromagnetic coupling. semanticscholar.org

Spin Coupling Phenomena in Polynuclear Complexes (e.g., Antiferromagnetic Coupling)

In polynuclear complexes, where multiple metal ions are held together by ligands, the magnetic moments of the individual ions can interact or "couple." The this compound ligand and its derivatives are adept at creating such polynuclear structures, leading to observable magnetic coupling.

In other systems, such as a triangular copper(II) complex, [Cu3(OH)(ClO4)2(mpko)3], where mpko⁻ is the methyl(2-pyridyl)ketone oximate anion, strong competing antiferromagnetic interactions were observed. unifi.it The nature and strength of the coupling are highly dependent on the geometry of the complex and the specific bridging mode of the oximato group. Studies on various nickel(II) complexes have also demonstrated strong intramolecular antiferromagnetic coupling. researchgate.net

Molecular Magnetism and Single-Molecule/Single-Chain Magnets

The family of 2-pyridyl oximes, to which this compound belongs, has been identified as fundamentally important in the field of molecular magnetism. nih.govnih.goviucr.orgscienceopen.comiucr.org This field explores the possibility of designing and synthesizing individual molecules or chains of molecules that behave as tiny magnets. These are known as Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs).

SMMs and SCMs are coordination compounds that exhibit slow relaxation of their magnetization after an external magnetic field is removed, a property known as magnetic hysteresis, which is characteristic of bulk magnets but observed here at the molecular level. youtube.com This behavior arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy. The versatile and flexible bridging capabilities of 2-pyridyl oxime ligands make them highly suitable for constructing the high-nuclearity clusters needed to achieve these properties. unifi.it Although a specific complex of this compound has not yet been definitively characterized as a SMM, its role as a key ligand in this area of research underscores its potential for creating new materials for information storage and quantum computing. sci-hub.st

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a fundamental tool for investigating the properties of 1-(Pyridin-2-yl)ethanone oxime at the molecular level.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p), are employed to determine the most stable geometric configuration of the molecule. researchgate.net These optimizations provide data on bond lengths, bond angles, and dihedral angles. For analogous pyridine (B92270) oxime systems, DFT has been shown to accurately reproduce experimental X-ray diffraction data. researchgate.net For instance, the key bond lengths of the oxime group, C=N and N-O, are calculated to be approximately 1.27-1.29 Å and 1.41 Å, respectively, which aligns well with experimental findings for similar compounds. researchgate.net The molecule predominantly exists in the E-isomer configuration, a stability attributed to the formation of an intramolecular hydrogen bond between the oxime's hydroxyl group and the nitrogen atom of the pyridine ring.

The electronic structure is analyzed through the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests higher reactivity. For related heterocyclic ketoximes, DFT calculations have been used to determine these values, revealing how isomerism and substituent effects influence the electronic properties. researchgate.net

Table 1: Selected Optimized Geometric Parameters (Inferred from Analogous Compounds)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C=N (oxime) | 1.287 |

| N-O (oxime) | 1.415 | |

| C-C (pyridyl-C=N) | 1.485 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C-C=N | 115.8 |

| C=N-O | 111.2 |

Note: Data is based on calculations for structurally similar compounds like dipyridin-2-ylmethanone oxime and other heterocyclic ketoximes. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties (Inferred from Analogous Compounds)

| Property | Value (E-isomer) | Value (Z-isomer) |

|---|---|---|

| HOMO Energy | -0.29721 a.u. | -0.28322 a.u. |

| LUMO Energy | -0.16863 a.u. | -0.16201 a.u. |

| Energy Gap (ΔE) | 3.4986 eV | 3.2981 eV |

| Dipole Moment | 2.15 Debye | 3.25 Debye |

Note: Data inferred from DFT calculations on analogous five-membered heterocyclic ketoximes. researchgate.net

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results for validation. Theoretical vibrational frequencies are computed from the optimized geometry, often using the B3LYP/6-311G(d,p) level of theory. researchgate.net These calculated frequencies help in the assignment of experimental FT-IR spectral bands. Key vibrational modes for this compound include the C=N stretching of the oxime group (around 1600-1630 cm⁻¹), the N-O stretch (around 930 cm⁻¹), and various stretching and bending modes of the pyridine ring. mdpi.com

For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT. d-nb.infotandfonline.com This approach calculates the ¹H and ¹³C NMR chemical shifts in a specified solvent. Theoretical calculations for related oximes have shown a strong correlation with experimental chemical shifts, aiding in the structural elucidation and assignment of specific proton and carbon signals. tandfonline.comacs.org

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Experimental Value |

|---|---|---|---|

| IR | ν(C=N) | ~1630 cm⁻¹ | ~1600 cm⁻¹ |

| ν(N-O) | ~940 cm⁻¹ | ~930 cm⁻¹ | |

| ¹H NMR | Pyridyl Protons | - | δ 7.5–8.5 ppm |

| Oxime OH | - | δ 10.5 ppm | |

| UV-Vis | π → π* transition | ~250-260 nm | ~254 nm |

Note: Predicted values are inferred from DFT and TD-DFT studies on analogous compounds. researchgate.netdoi.org

Reaction Mechanism Studies through Potential Energy Surface Mapping

The study of reaction mechanisms involving this compound, such as its oxidation or reduction, can be theoretically modeled by mapping the potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By locating the stationary points on this surface—reactants, products, intermediates, and transition states—the most favorable reaction pathway can be determined.

This computational technique allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. While specific PES studies for this exact compound are not extensively published, the methodology is standard in computational chemistry for understanding reaction kinetics and mechanisms. For example, mapping the PES for the Beckmann rearrangement of the oxime would reveal the energetic profile of the transformation into the corresponding amide.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photochemical Processes

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. bohrium.com It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which directly correspond to the features observed in UV-Vis absorption spectra. doi.org For pyridine-containing oximes, TD-DFT calculations, often performed with functionals like B3LYP, can accurately predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* transitions. researchgate.netdoi.org

These calculations are fundamental for understanding the photochemical behavior of the compound, such as its potential for DNA photocleavage when incorporated into larger molecular systems. d-nb.info By analyzing the orbitals involved in the electronic transitions, one can characterize the excited states as having local excitation (LE) or charge-transfer (CT) character, which is crucial for predicting subsequent photochemical reaction pathways.

Table 4: Sample TD-DFT Calculated Excitation Energies and Oscillator Strengths (Inferred)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (n → π*) | ~4.20 | ~295 | ~0.01 |

| S₀ → S₂ (π → π*) | ~4.95 | ~250 | ~0.35 |

Note: Data is representative and inferred from TD-DFT calculations on analogous aromatic oximes. doi.orgfaccts.de

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior (Inferential)

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape in different environments, such as in aqueous or organic solvents.

By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal the preferred conformations, the dynamics of intramolecular hydrogen bonding, and the interactions with the solvent that influence its behavior. This approach is particularly useful for understanding how the molecule might bind to a receptor or a metal ion in a dynamic solution environment, going beyond the static picture provided by geometry optimization. Although specific MD studies on this compound are not prominent in the literature, this is a standard and widely applied technique for such analyses.

Advanced Topological Analysis: Hirshfeld Surface and Molecular Electrostatic Potential (MEP) Studies

Advanced topological analyses provide a deeper understanding of intermolecular interactions and chemical reactivity.

Hirshfeld Surface Analysis is used to visualize and quantify the intermolecular contacts within a crystal lattice. researchgate.netbohrium.com The surface is generated around a molecule, and the color-coding indicates the nature and proximity of neighboring atoms. By decomposing the Hirshfeld surface into a 2D fingerprint plot, the relative contributions of different types of intermolecular interactions (e.g., H···H, C···H, O···H) can be precisely quantified. For related crystalline structures, this analysis has been instrumental in identifying the key hydrogen bonds and van der Waals forces that govern the crystal packing. researchgate.net

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. bohrium.comtandfonline.com The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would highlight the negative potential around the pyridine nitrogen and the oxime oxygen, identifying them as primary sites for protonation or coordination with metal ions. The area around the hydroxyl proton would, in turn, show a positive potential.

Advanced Applications in Chemical Research and Development

Catalysis: Design and Performance of Oxime-Based Catalysts

The nitrogen atoms in both the pyridine (B92270) ring and the oxime group of 1-(Pyridin-2-yl)ethanone oxime allow it to act as a bidentate ligand, forming stable chelate complexes with various metal ions. These metal complexes have demonstrated notable catalytic activity in several chemical reactions.

In the realm of homogeneous catalysis, copper(II) complexes incorporating this compound as a ligand have been investigated for their efficacy in electrocatalytic water oxidation. This process is a critical step in generating hydrogen as a renewable energy source.

One study detailed the electrocatalytic water oxidation activity of a copper(II) complex, Cu(L1H)(L1)(OH2), where L1H is this compound. nih.gov This complex exhibited a high turnover frequency (TOF) of approximately 100 s⁻¹ in a neutral phosphate (B84403) buffer at an overpotential of about 675 mV, with a Faradaic efficiency of around 94%. nih.gov Electrochemical analysis suggested that the ligand participates in a proton-coupled-electron-transfer (PCET) step, which facilitates the accumulation of high oxidizing equivalents at the copper center. nih.gov

Table 1: Performance of this compound-Based Homogeneous Catalyst

| Catalyst | Reaction | Key Performance Metrics | Reference |

|---|---|---|---|

| Cu(L1H)(L1)(OH2) (L1H = this compound) | Electrocatalytic Water Oxidation | Turnover Frequency (TOF): ~100 s⁻¹ Overpotential: ~675 mV Faradaic Efficiency: ~94% | nih.gov |

While direct applications of this compound in heterogeneous catalysis are less documented, related structures have shown promise. For instance, the O-acetyl oxime derivative of a similar ketone has been used in conjunction with a copper-based metal-organic framework (MOF) to catalyze direct C–S coupling reactions. rsc.org This suggests the potential for immobilizing this compound or its metal complexes onto solid supports to create recoverable and reusable heterogeneous catalysts. The development of such catalysts is an active area of research, aiming to combine the high activity of homogeneous systems with the practical advantages of heterogeneous catalysis.

Materials Science: Integration into Functional Materials

The reactivity of the oxime group and the coordinating ability of the pyridine moiety make this compound a valuable component in the design of advanced functional materials.

Oxime chemistry offers a versatile platform for creating dynamic and responsive polymer materials. The reversible nature of the oxime bond allows for the formation of "dynamic-covalent" polymers that can adapt and reconfigure in response to specific stimuli. rsc.orgrsc.org

Although research has more broadly focused on keto-functional polymers reacting with alkoxyamines to form oxime linkages, the principles are directly applicable. rsc.orgrsc.org For example, derivatives of this compound, such as (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime, have been synthesized. iucr.orgnih.govresearchgate.net The presence of a polymerizable acryloyl group allows this molecule to be incorporated into polymer chains, introducing the oxime functionality for potential cross-linking or post-polymerization modification. iucr.org

Strategies involve using difunctional cross-linkers to connect polymer chains containing the oxime precursor, leading to the formation of materials like macromolecular stars. rsc.orgrsc.org The reversibility of these oxime linkages can be triggered under specific conditions, such as changes in pH or the introduction of a competitive exchange molecule, causing the material to dissociate. rsc.org This dynamic behavior is highly desirable for applications in areas like self-healing materials and controlled-release systems.

The strong chelating ability of 2-pyridyl oximes, including this compound, has been extensively utilized in coordination chemistry to build complex metal-containing structures. researchgate.net This has led to the development of various metal-organic materials and nanostructures with interesting properties.

Metal-Organic Frameworks (MOFs): 2-Pyridyl oximes are recognized for their high bridging capability, which can lead to the formation of high-nuclearity metal clusters and novel topologies within MOFs. researchgate.net These materials are of interest for their potential applications in gas storage, separation, and catalysis.

Coordination Polymers: The reaction of this compound with metal salts can yield coordination polymers with diverse structures. For example, a copper(II)-promoted reaction of a related α-pyridoin oxime resulted in a 2D coordination polymer. mdpi.com

Nanoparticle Stabilization: this compound and its derivatives can act as stabilizing agents for metal nanoparticles. The ability to control the size and prevent the aggregation of nanoparticles is crucial for their application in fields such as catalysis and electronics. A case study on a related compound, 1-Pyridin-2-yl-heptan-1-one oxime, demonstrated its effectiveness in synthesizing stable gold nanoparticles with a uniform size distribution.

Table 2: Examples of Metal-Organic Materials Incorporating Pyridyl Oxime Ligands

| Material Type | Metal Ion | Pyridyl Oxime Ligand | Structural Features/Properties | Reference |

|---|---|---|---|---|

| Discrete Complex | Ni(II) | This compound | Distorted octahedral geometry, [Ni(HCOO)₂(C₇H₈N₂O)₂] | iucr.org |

| Discrete Complex | Cu(II) | This compound | Distorted square-pyramidal geometry, [Cu(C₇H₇N₂O)Cl(C₇H₈N₂O)]·3H₂O | nih.gov |

| Discrete Complex | Cu(II) | This compound | Distorted square-pyramidal geometry, [Cu(C₇H₇N₂O)(C₇H₈N₂O)(H₂O)]ClO₄·H₂O | nih.gov |

| Potential MOF Building Block | Various | 2-Pyridyl oximes | High bridging capability for high nuclearity species | researchgate.net |

Chemical Sensors and Analytical Reagents

The ability of this compound, also known as methyl-2-pyridyl ketoxime, to form colored complexes with specific metal ions has led to its use as an analytical reagent in spectrophotometric methods. guidechem.com This application leverages the selective binding of the oxime and pyridine nitrogens to a metal center, resulting in a complex with a distinct absorption spectrum that can be used for quantification.

Specifically, it has been proposed as a reagent for the spectrophotometric determination of copper and iron in alkaline aqueous solutions. guidechem.com The formation of a stable, colored complex allows for the sensitive and selective measurement of these metal ions, which is important in various fields, including environmental monitoring and industrial quality control. The development of new analytical methods based on this compound and its derivatives continues to be an area of interest.

Colorimetric Reagents for Metal Ion Detection

Colorimetric analysis is a method of determining the concentration of a chemical compound in a solution with the aid of a color reagent. The fundamental principle involves the formation of a colored complex between the analyte and the reagent, where the intensity of the color is proportional to the concentration of the analyte. This compound, also known as methyl 2-pyridyl ketoxime, serves as an effective colorimetric reagent due to its ability to form distinctly colored complexes with specific metal ions.

One notable application is its use as a colorimetric reagent for the detection of rhenium. guidechem.com The formation of a colored complex provides a visual indication of the presence of this rare transition metal, facilitating its qualitative detection. The interaction involves the chelation of the rhenium ion by the oxime, leading to a change in the electronic properties of the molecule and resulting in a visible color change. While detailed studies outlining the detection limits and interference patterns for this specific application are specialized, the principle is well-established within the broader family of pyridyl oxime reagents. The ability of pyridyl-based azo-derivatives, for instance, to produce a distinct color change from green to deep red upon binding with Ni(II) highlights the utility of the pyridyl moiety in designing selective colorimetric sensors. guidechem.com

Table 1: Application of this compound as a Colorimetric Reagent

| Analyte | Application |

| Rhenium | Colorimetric Reagent guidechem.com |

Spectrophotometric Determination of Analytes

Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance. In the context of metal ion analysis, a chelating agent like this compound is used to form a colored complex with the target metal ion. The amount of light absorbed by this complex at a specific wavelength (λmax) is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert law.

Research has identified this compound as a valuable analytical reagent for the spectrophotometric determination of several transition metals. guidechem.com Specifically, it has been proposed for the analysis of iron and copper in alkaline aqueous solutions. guidechem.comcymitquimica.comfishersci.ie The reaction between the oxime and these metal ions yields colored solutions whose absorbance can be measured to determine the original concentration of the ions with high sensitivity.

The utility of the pyridyl oxime functional group arrangement in spectrophotometry is well-documented through the application of closely related compounds. For example, phenyl-α-pyridyl ketoxime has been successfully used for the spectrophotometric determination of gold, while 2,2′-dipyridyl ketoxime is employed for the rapid spectrophotometric determination of cobalt. semanticscholar.org These analogous applications underscore the effectiveness of the core molecular structure of this compound in forming stable, colored chelates suitable for quantitative analysis. The process typically involves optimizing conditions such as pH, reagent concentration, and measuring the absorbance at the wavelength of maximum absorption to construct a calibration curve from which the concentration of an unknown sample can be determined.

Table 2: Spectrophotometric Applications of this compound and Related Compounds

| Reagent | Analyte | Analytical Method |

| This compound | Copper (Cu) | Spectrophotometric Determination guidechem.comfishersci.ie |

| This compound | Iron (Fe) | Spectrophotometric Determination guidechem.comfishersci.ie |

| Phenyl-α-pyridyl ketoxime | Gold (Au) | Spectrophotometric Determination semanticscholar.org |

| 2,2′-Dipyridyl ketoxime | Cobalt (Co) | Spectrophotometric Determination semanticscholar.org |

Q & A

Basic Research Questions

What is the role of 1-(pyridin-2-yl)ethanone oxime as a ligand in coordination chemistry?

This compound acts as a versatile ligand due to its bifunctional coordination sites: the pyridyl nitrogen and oxime oxygen. It forms stable five- or six-membered chelate rings with transition metals like Cu(II), Ni(II), and Ir(III), leading to distorted square-pyramidal or octahedral geometries depending on ancillary ligands . For example, copper(II) complexes exhibit a trihydrate structure with perchlorate counterions, stabilized by hydrogen bonding . Methodologically, synthesis involves refluxing the ligand with metal salts in ethanol/water, followed by crystallization.

How is the molecular structure of this compound characterized experimentally?

Key characterization techniques include:

- IR spectroscopy : Confirms the presence of oxime (N–O stretch at ~930 cm⁻¹) and pyridyl (C=N stretch at ~1600 cm⁻¹) groups.

- NMR : ¹H NMR reveals pyridyl proton signals at δ 7.5–8.5 ppm, while the oxime proton appears as a singlet near δ 10.5 ppm.

- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.28 Å, N–O = 1.41 Å) and confirms planar geometry around the metal center in complexes .

Advanced Research Questions

What experimental factors influence the stability of metal complexes derived from this compound?

Stability depends on:

- pH : Acidic conditions may protonate the oxime oxygen, disrupting coordination.

- Counterion choice : Perchlorate ions enhance solubility but may compete for coordination sites.

- Hydration state : Trihydrate forms (e.g., [Cu(L)₂(H₂O)]·3H₂O) show higher stability in aqueous media due to hydrogen-bonding networks . To assess stability, conduct thermogravimetric analysis (TGA) and monitor UV-vis spectral changes under varying pH/temperature.

How can contradictions in reported spectroscopic data for this ligand be resolved?

Discrepancies in IR/NMR data often arise from solvent effects or tautomeric equilibria (e.g., keto-enol forms). To resolve these:

- Perform solvent-dependent NMR studies (e.g., DMSO vs. CDCl₃).

- Use computational methods (DFT) to model tautomeric preferences and compare with experimental spectra .

- Cross-validate with single-crystal XRD data to confirm dominant tautomers in the solid state .

What methodologies are recommended for evaluating the biological activity of this compound derivatives?

While direct evidence for bioactivity is limited, analogous oxime-carbamates show DNA-binding and photocleaving properties . For antimicrobial studies:

- Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- For DNA interaction: Employ UV-vis titration (hypochromicity analysis) and gel electrophoresis to assess DNA damage under UV irradiation .

How can synthetic routes to this compound be optimized for scalability?

Current synthesis involves condensation of 2-acetylpyridine with hydroxylamine hydrochloride. Optimization strategies include:

- Solvent selection : Use ethanol-water mixtures to enhance yield (reported ~75%).

- Catalysis : Explore green catalysts (e.g., ZnO nanoparticles) to reduce reaction time.

- Purification : Recrystallization from hot methanol yields high-purity crystals (>98%) .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for metal complex synthesis to avoid competing hydration equilibria .

- Characterization : Combine XRD with DFT calculations to resolve electronic structure ambiguities .

- Biological assays : Include positive controls (e.g., cisplatin for DNA studies) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.